molecular formula C16H11N3S2 B5727333 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile

2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile

Cat. No. B5727333
M. Wt: 309.4 g/mol
InChI Key: FAFGIEJBQHSQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile, also known as PNT or PNT-1A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinonitrile derivatives and is known for its high potency and selectivity towards certain biological targets.

Mechanism of Action

The mechanism of action of 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile is complex and involves its interaction with various biological targets in the body. 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to interact with certain proteins involved in cell signaling pathways, such as the protein kinase B (AKT) and mitogen-activated protein kinase (MAPK) pathways, leading to the inhibition of cell growth and induction of apoptosis. In the brain, 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to interact with certain neurotransmitters and receptors, such as the cholinergic and dopaminergic systems, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile are diverse and depend on the specific biological target it interacts with. In cancer cells, 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the brain, 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to enhance cognitive function and protect against neurodegeneration through its interaction with certain neurotransmitters and receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile in lab experiments is its high potency and selectivity towards certain biological targets, making it a valuable tool for studying specific cellular and molecular pathways. However, one limitation of using 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile is its complex mechanism of action, which requires specialized equipment and expertise to fully understand.

Future Directions

For research on 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile include further studies on its potential therapeutic applications in various diseases, as well as its mechanism of action and interactions with specific biological targets. Additionally, the development of new synthetic methods for 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile and its derivatives may lead to the discovery of new compounds with even greater potency and selectivity towards certain biological targets.

Synthesis Methods

The synthesis of 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile involves a series of chemical reactions that require the use of specialized equipment and reagents. The most common method for synthesizing 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile is through the reaction of 3-(2-thienyl)acrylonitrile with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. This reaction yields 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile as a yellow solid, which can be purified through recrystallization or chromatography.

Scientific Research Applications

2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis through its interaction with certain proteins involved in cell signaling pathways. In Alzheimer's disease and Parkinson's disease research, 2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile has been shown to have neuroprotective effects and improve cognitive function through its interaction with certain neurotransmitters and receptors in the brain.

properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S2/c17-9-13-5-6-14(15-4-2-8-20-15)19-16(13)21-11-12-3-1-7-18-10-12/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFGIEJBQHSQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-nicotinonitrile

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